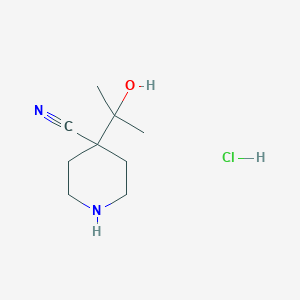

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride

Description

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative characterized by a 2-hydroxypropan-2-yl (hydroxyisopropyl) substituent and a carbonitrile group at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological relevance, particularly in targeting enzymes and receptors in neurological and oncological therapies .

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORRQMLYRXKNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCNCC1)C#N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its role as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. This inhibition can be beneficial in treating conditions characterized by altered serotonin levels, such as:

- Irritable Bowel Syndrome (IBS) : Clinical studies have indicated that derivatives of this compound may alleviate symptoms of nonconstipating IBS by modulating serotonin levels in the gut .

- Pulmonary Hypertension : Research suggests that compounds targeting TPH can help manage pulmonary hypertension by influencing serotonin metabolism, potentially leading to reduced vascular remodeling and improved pulmonary function .

- Cancer Therapy : The compound has shown promise in preclinical models for treating neuroendocrine tumors and carcinoid syndrome, where elevated serotonin secretion plays a role in disease progression .

In Vitro Studies

In vitro assays have demonstrated that 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride effectively inhibits TPH activity, leading to decreased serotonin production. This mechanism is particularly relevant in gastrointestinal and neurological contexts where serotonin dysregulation is implicated.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Human intestinal cell lines | Reduced serotonin synthesis |

| In vitro | Neuroblastoma cell lines | Decreased cell proliferation |

In Vivo Studies

Animal studies have provided further insights into the pharmacological effects of this compound. For instance, administration in rodent models has resulted in significant improvements in IBS symptoms and reduced tumor growth in models of neuroendocrine cancer.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vivo | IBS rat model | Alleviation of abdominal pain and discomfort |

| In vivo | Tumor xenograft | Reduced tumor size and increased survival rate |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variants with different substituents on the piperidine ring have been synthesized to enhance potency and selectivity for TPH inhibition.

Mechanism of Action

The mechanism by which 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Piperidine-4-carbonitrile Derivatives

The structural and functional differences between 4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride and analogous compounds are critical for understanding their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperidine-4-carbonitrile Derivatives

| Compound Name | Substituent at 4-Position | Molecular Weight (g/mol) | Key Properties/Applications | Reference(s) |

|---|---|---|---|---|

| 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride | 2-Hydroxypropan-2-yl + CN | 202.67* | Enhanced solubility due to hydroxyl; potential kinase inhibition | [11, 14] |

| Piperidine-4-carbonitrile hydrochloride | CN only | 146.62 | Base structure; building block for drug synthesis | [14] |

| 4-(4-Chlorophenyl)piperidine-4-carbonitrile hydrochloride | 4-Chlorophenyl + CN | 267.16 | Lipophilic; used in GPCR ligand studies | [17] |

| 4-(Pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride | Pyridin-2-yl + CN | 255.17 | Improved binding affinity for enzymes | [18] |

| 4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride | Hydroxymethyl + CN | 170.62 | Intermediate in antiviral drug synthesis | [12] |

*Calculated molecular weight based on formula C9H15ClN2O.

Structural Analysis

- Hydroxypropan-2-yl vs. Both groups enhance aqueous solubility via hydrogen bonding.

- Aromatic vs. Aliphatic Substituents (): The 4-chlorophenyl and pyridinyl substituents increase lipophilicity (logP), favoring membrane permeability but reducing solubility. In contrast, the hydroxypropan-2-yl group balances hydrophilicity and moderate lipophilicity.

- Nitrile Group: Present in all analogs, the nitrile group contributes to hydrogen bonding and metabolic stability .

Biological Activity

4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride, a compound with the chemical formula C9H16N2O·HCl, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16N2O·HCl

- Molecular Weight : 192.7 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a hydroxypropan-2-yl group and a carbonitrile functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as a therapeutic agent.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use in cancer therapy .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, possibly through the modulation of inflammatory cytokines .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated significant neuroprotection in primary neuronal cultures exposed to oxidative agents .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Early findings suggest that while this compound exhibits notable biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic routes for 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution, oxidation, or reduction. For example, cyanide groups (as in the nitrile moiety) can be introduced using trimethylsilyl cyanide under controlled pH and temperature . Hydrochloride salt formation typically employs HCl in ethanol or methanol to enhance stability and solubility . Key parameters include solvent selection (e.g., ethanol for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via recrystallization or column chromatography. Validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store the hydrochloride salt in airtight containers at 2–8°C to prevent hygroscopic degradation. Use desiccants and inert atmospheres (argon/nitrogen) for long-term storage. Safety protocols from SDS guidelines recommend avoiding direct skin contact (use nitrile gloves) and working in fume hoods due to potential respiratory irritation . Pre-dissolve in polar solvents (e.g., DMSO or water) for biological assays, ensuring pH adjustment to maintain solubility .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm the piperidine ring substitution pattern and hydroxypropan-2-yl group integration via ¹H and ¹³C NMR.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H⁺] for C₁₀H₁₇ClN₂O: 228.10 g/mol).

- X-ray Crystallography: Resolve crystal structure for absolute stereochemistry (if applicable).

- HPLC-PDA: Assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this piperidine derivative?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search algorithms can identify optimal conditions for cyanide group introduction, minimizing byproducts . Molecular dynamics simulations model solvent effects on reaction kinetics. Pair computational predictions with empirical validation (e.g., varying temperatures or catalysts) to refine yields .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in receptor binding or enzyme inhibition assays may arise from batch-to-batch purity differences or assay conditions. Mitigate via:

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer: The hydrochloride salt enhances aqueous solubility, improving bioavailability. Assess logP (partition coefficient) via shake-flask methods to predict membrane permeability. In vivo studies in rodent models should monitor plasma half-life and metabolite formation (e.g., hydrolysis of the nitrile group). Compare free base vs. salt forms to optimize dosing regimens .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer: Chiral resolution techniques (e.g., chiral HPLC or enzymatic catalysis) are critical. For asymmetric synthesis, use enantioselective catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. Scale-up requires reactor engineering (e.g., continuous flow systems) to maintain temperature/pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.